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Compound of Interest

Compound Name: Lomofungin
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of the phenazine
antibiotic Lomofungin by Streptomyces lomondensis. It covers the genetic basis of production,
detailed experimental protocols, and the regulatory networks that govern its synthesis. This
document is intended to serve as a comprehensive resource for researchers in natural product
discovery, microbial genetics, and drug development.

Introduction to Lomofungin

Lomofungin is a broad-spectrum antibiotic produced by the soil bacterium Streptomyces
lomondensis. First reported in 1969, it exhibits activity against Gram-positive and Gram-
negative bacteria, as well as fungi and yeasts. Its mode of action involves the inhibition of
nucleic acid and protein synthesis. The chemical formula for Lomofungin is Ci1sH10N20e, and
its IUPAC name is methyl 6-formyl-4,7,9-trihydroxyphenazine-1-carboxylate. Despite its potent
antimicrobial properties, the therapeutic application of Lomofungin has been hampered by low
production titers in its native host. Recent advances in genomics and synthetic biology have
renewed interest in understanding and engineering its biosynthetic pathway to improve yields
and generate novel analogs.

The Lomofungin Biosynthetic Pathway

The biosynthesis of Lomofungin originates from the shikimic acid pathway, a common route
for the production of aromatic compounds in bacteria. The core phenazine structure is
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assembled from chorismic acid. In Streptomyces lomondensis S015, a dedicated gene cluster
spanning approximately 23 open reading frames (ORFs) orchestrates the entire biosynthetic
process.

The proposed pathway begins with the synthesis of the key intermediate, phenazine-1,6-
dicarboxylic acid (PDC), by a set of core phenazine biosynthesis enzymes. This is followed by
a series of tailoring reactions, including oxidation, methylation, and hydroxylation, to yield the
final Lomofungin molecule. A critical final step is the hydroxylation at the C-7 position,
catalyzed by the flavin-dependent monooxygenase, Lomo10.

Shikimic Acid H Chorismic Acid IphzGFEDCB Phenazine-1,6-dicarboxylic acid (PDC)

Click to download full resolution via product page

Proposed biosynthetic pathway of Lomofungin.

The Lomofungin Biosynthesis Gene Cluster

Whole-genome sequencing of Streptomyces lomondensis S015 has identified a contiguous
gene cluster responsible for Lomofungin biosynthesis. This cluster contains genes for the core
phenazine synthesis, tailoring enzymes, regulators, and transport proteins. The functions of
some of these genes have been experimentally verified or predicted based on homology.
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Gene(s)

Putative Function

Notes

Core Biosynthesis

IphzGFEDCB

Synthesis of phenazine-1,6-
dicarboxylic acid (PDC)

Homologous to the phz gene
cluster in other phenazine-

producing bacteria.

Tailoring Enzymes

Acyl-CoA dehydrogenase

Potentially involved in side-

lomo9 . ) ) o
family protein chain modifications.
) Catalyzes the final
Flavin-dependent )
lomo10 hydroxylation at the C-7
monooxygenase N .
position to form Lomofungin.
Likely involved in the
lomoll Methyltransferase methylation steps of the
pathway.
Gene deletion studies have
NAD(P)H-dependent shown this gene to be
lomo14 ) ] )
oxidoreductase nonessential for Lomofungin
biosynthesis.
Regulation

lomol2, lomol7

Transcriptional regulators
(AsnC family)

May be involved in the
pathway-specific regulation of

the gene cluster.

Transport

lomo19, lomo20

ABC transporter components

Potentially involved in the
export of Lomofungin or its

intermediates.

Other

lomol-8

Shikimate pathway enzymes

Provide the precursors for the

phenazine core structure.
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Quantitative Data on Lomofungin Production

Efforts to improve Lomofungin production have focused on both fermentation optimization and
genetic engineering. While absolute production titers are often low in wild-type strains, genetic
modifications have shown promise in enhancing yields.

. . Fold Change in
Strain/Condition ) . Reference
Lomofungin Production

Overexpression of afsR global )
2.5-fold increase
regulatory gene

Note: Specific quantitative data on Lomofungin yield (e.g., in mg/L) is not consistently reported
in the available literature.

Experimental Protocols
Cultivation of Streptomyces lomondensis for
Lomofungin Production

This protocol is adapted from the original discovery and subsequent fermentation studies.
Seed Culture Medium:

e Glucose monohydrate: 25 g/L

e Pharmamedia (cottonseed flour): 25 g/L

e pH: 7.2 (adjust before sterilization)

Fermentation Medium:

e Glucose monohydrate: 20 g/L

o Cottonseed meal: 20 g/L

o Dextrin: 20 g/L
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(NH4)2S0a4: 1 g/L

CaCOs: 4 g/L

Tap waterto 1 L

pH: 7.2 (adjust before sterilization)

Protocol:

Inoculate the seed culture medium with spores or a mycelial suspension of S. lomondensis.

Incubate at 28°C for 72 hours with shaking (250 rpm).

Inoculate the fermentation medium with 5% (v/v) of the seed culture.

Incubate the fermentation culture at 28°C for 7-10 days with shaking (250 rpm).

Monitor Lomofungin production periodically by HPLC analysis of the culture broth extract.

HPLC Analysis of Lomofungin

This protocol is based on published methods for the analysis of phenazine compounds.

Sample Preparation:

Centrifuge the fermentation broth to separate the mycelium and supernatant.

Extract the supernatant and/or the mycelium with an equal volume of ethyl acetate.

Evaporate the ethyl acetate extract to dryness under reduced pressure.

Redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

HPLC Conditions:

e Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 pm).
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» Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic
acid) is commonly used for phenazine separation. A typical starting point is a linear gradient
from 10% to 90% acetonitrile over 30 minutes.

e Flow Rate: 1.0 mL/min.
» Detection: UV-Vis detector at a wavelength of 254 nm or 365 nm.

e Retention Time: Under specific, non-disclosed conditions, Lomofungin has been reported to
have a retention time of approximately 17.3 minutes.

Gene Knockout in Streptomyces lomondensis via
Intergeneric Conjugation

This protocol outlines a general workflow for creating gene deletions in Streptomyces using an
E. coli donor strain.
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Construct knockout vector in E. coli
(e.g., pKC1139 derivative with
flanking homology arms)

Y

Transform vector into E. coli
donor strain (e.g., ET12567/pUZ8002)

Intergeneric conjugation between

E. coli donor and S. lomondensis recipient

Select for exconjugants
(single crossover)

l

Screen for double crossover events
(loss of vector backbone)

Verify gene knockout by PCR

and/or Southern blotting

Click to download full resolution via product page

Workflow for gene knockout in S. lomondensis.

Protocol Outline:

» Construct the Knockout Vector: Clone the upstream and downstream flanking regions of the
target gene into a temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139)
containing a selectable marker (e.g., apramycin resistance).

» Transform Donor E. coli: Introduce the knockout vector into a methylation-deficient E. coli
donor strain, such as ET12567 containing the helper plasmid pUz8002.
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» Conjugation: Mix the E. coli donor cells with S. lomondensis spores or mycelia on a suitable
agar medium (e.g., MS agar) and incubate to allow for plasmid transfer.

o Selection of Single Crossovers: Overlay the conjugation plate with an antibiotic to select for
S. lomondensis exconjugants that have integrated the vector into their chromosome via a
single homologous recombination event.

o Selection of Double Crossovers: Subculture the single crossover mutants on a non-selective
medium and then screen for colonies that have lost the vector backbone through a second
recombination event, resulting in the deletion of the target gene. This is often done by replica
plating to identify colonies that have lost the vector's resistance marker.

 Verification: Confirm the gene deletion in the putative double crossover mutants by PCR
analysis using primers flanking the deleted region and/or by Southern blot analysis.

Regulatory Network of Lomofungin Biosynthesis

The production of secondary metabolites in Streptomyces is tightly controlled by a complex
hierarchy of regulatory proteins. While the complete regulatory network for Lomofungin is not
fully elucidated, several key players have been identified.

o afsR: A global regulatory gene that, when overexpressed, leads to a significant increase in
Lomofungin production. AfsR is a well-known pleiotropic regulator in Streptomyces,
influencing the production of multiple antibiotics.

e cutR/cutS: A two-component system that has been shown to negatively regulate the
biosynthesis of other polyketide antibiotics in Streptomyces. It is proposed to also play a
repressive role in Lomofungin production.
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Known regulatory inputs on the Lomofungin gene cluster.

Conclusion and Future Perspectives

Streptomyces lomondensis remains a valuable source for the production of the potent antibiotic
Lomofungin. This guide has synthesized the current understanding of its biosynthesis, from
the genetic blueprint to practical experimental protocols. While significant progress has been
made in identifying the biosynthetic gene cluster and key enzymes, further research is needed
to fully elucidate the function of all tailoring enzymes and the intricate regulatory networks. The
application of modern synthetic biology tools, including CRISPR-Cas9-based genome editing
and heterologous expression in optimized host strains, holds great promise for overcoming the
challenge of low production titers and for the rational design of novel phenazine derivatives
with improved therapeutic properties. The detailed methodologies and data presented herein
provide a solid foundation for these future endeavors.

 To cite this document: BenchChem. [A Technical Guide to the Production of Lomofungin by
Streptomyces lomondensis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608627#lomofungin-producing-organism-
streptomyces-lomondensis]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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